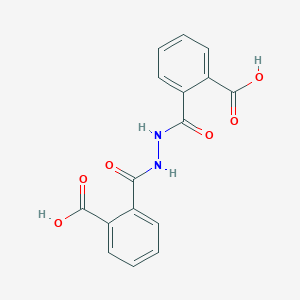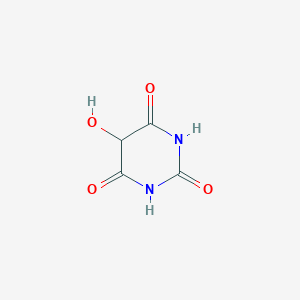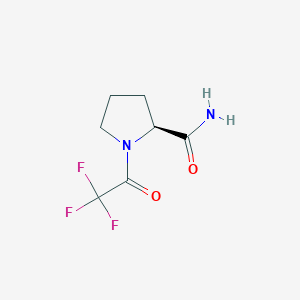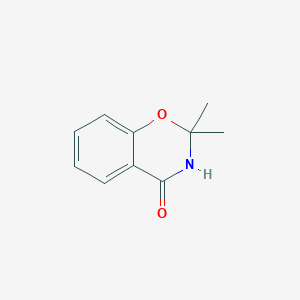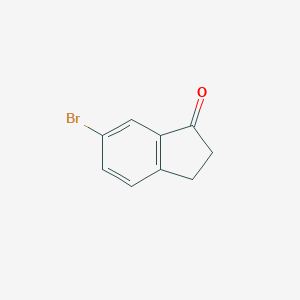![molecular formula C6H8N2O3 B133073 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) CAS No. 140160-63-0](/img/structure/B133073.png)
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known by its common name, Topotecan, and is a derivative of camptothecin, a natural product that has been shown to have anti-tumor activity. Topotecan is a topoisomerase inhibitor and is used in the treatment of various types of cancer, including ovarian, small cell lung, and cervical cancer.
Wirkmechanismus
Topotecan is a topoisomerase inhibitor and works by inhibiting the activity of topoisomerase I, an enzyme that is involved in the replication and transcription of DNA. By inhibiting the activity of topoisomerase I, Topotecan prevents the unwinding of DNA during replication, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
Topotecan has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. The compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
Topotecan has several advantages for use in laboratory experiments, including its potent anti-tumor activity and well-established mechanism of action. However, the compound is also associated with several limitations, including its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Topotecan, including the development of new synthetic methods for the compound, the identification of new targets for the compound, and the exploration of its potential applications in combination with other chemotherapy drugs. Additionally, the development of new formulations of Topotecan that improve its solubility and bioavailability may also be an area of future research.
Synthesemethoden
The synthesis of Topotecan involves several steps, including the conversion of camptothecin to 10-hydroxycamptothecin, which is then converted to Topotecan through a series of chemical reactions. The synthesis of Topotecan is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Topotecan has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies and has been approved for the treatment of various types of cancer in humans. Topotecan is currently used in combination with other chemotherapy drugs to treat ovarian, small cell lung, and cervical cancer.
Eigenschaften
CAS-Nummer |
140160-63-0 |
|---|---|
Produktname |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(7aS)-2-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-5-4-2-1-3-7(4)6(10)8(5)11/h4,11H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
HXMVFCUTJJVSRF-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)N(C(=O)N2C1)O |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Kanonische SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Synonyme |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



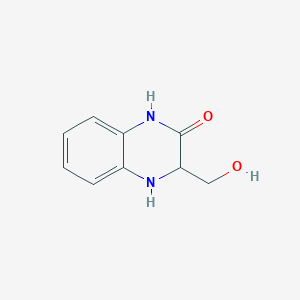
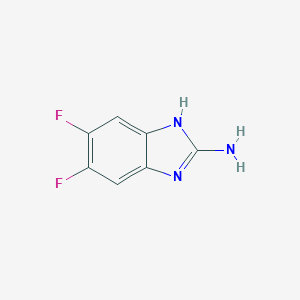
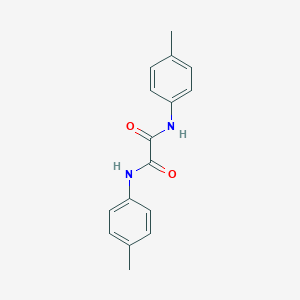
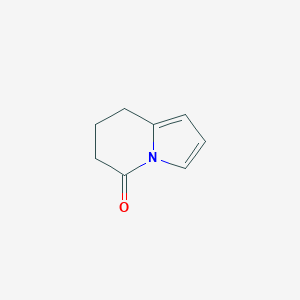
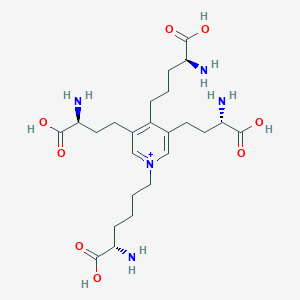
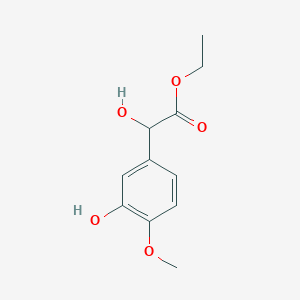
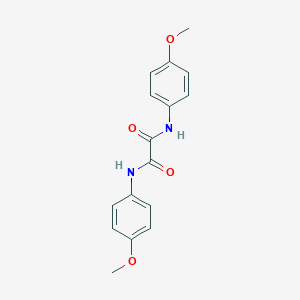
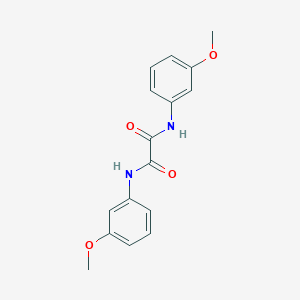
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
